

2-Chloro-3-fluorophenylboronic acid solubility data

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Compound of Interest

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An In-depth Technical Guide to the Solubility of **2-Chloro-3-fluorophenylboronic Acid**

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Abstract

2-Chloro-3-fluorophenylboronic acid (CAS: 871329-52-1) is a pivotal building block in modern medicinal chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions to synthesize complex biaryl structures.^{[1][2]} The efficiency of its application in drug discovery and process development is fundamentally governed by its solubility characteristics. A thorough understanding of its solubility in various solvent systems is critical for optimizing reaction kinetics, designing robust purification strategies, and developing viable formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **2-Chloro-3-fluorophenylboronic acid**, presenting field-proven methodologies and explaining the scientific rationale behind experimental design.

Introduction: The Strategic Importance of Solubility Data

In pharmaceutical research, the journey from a chemical building block to a viable drug candidate is fraught with physicochemical challenges. For a reagent like **2-Chloro-3-fluorophenylboronic acid**, solubility is not merely a physical constant; it is a critical process

parameter. Inadequate solubility can lead to poor reaction yields, difficulties in purification, and ultimately, the failure of a synthetic campaign.

This guide addresses the need for reliable solubility data by:

- Establishing a Theoretical Framework: Understanding the molecular features of **2-Chloro-3-fluorophenylboronic acid** that dictate its solubility.
- Providing Validated Experimental Protocols: Offering detailed, step-by-step methods for researchers to generate their own high-quality solubility data.
- Interpreting Data for Practical Application: Connecting solubility measurements to real-world applications in synthesis and drug development.

Physicochemical Profile of 2-Chloro-3-fluorophenylboronic Acid

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility behavior. These properties provide clues to its expected behavior in different solvent environments.

Property	Value	Source(s)
CAS Number	871329-52-1	[1] [3]
Molecular Formula	C ₆ H ₅ BClFO ₂	[1] [3]
Molecular Weight	174.36 g/mol	[1] [3]
Appearance	White to slightly yellow crystalline powder	[1]
Melting Point	80-84 °C	[3] [4]
Predicted pKa	7.20 ± 0.58	[3] [4]
Predicted logP	0.1589	[3]

The presence of both a chloro and a fluoro substituent on the phenyl ring significantly influences the molecule's electronic properties and intermolecular interactions. The fluorine atom can enhance metabolic stability and bioavailability in resulting drug candidates, while the chloro group provides an additional steric and electronic handle.^{[2][5]}

Theoretical Considerations for Solubility

The solubility of arylboronic acids is a complex interplay of several factors. Understanding these principles allows researchers to make informed decisions about solvent selection and experimental design.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.^{[6][7]} This equilibrium is influenced by temperature, solvent, and the presence of water.

Figure 1: Reversible dehydration of boronic acid to its boroxine.

Causality: The boroxine is significantly less polar than the parent boronic acid. Its formation can drastically alter solubility, leading to inconsistent measurements if not controlled. Commercial samples of **2-Chloro-3-fluorophenylboronic acid** may contain varying amounts of this anhydride.^[8] This underscores the necessity of using well-characterized material for solubility studies.

Impact of pH on Aqueous Solubility

Boronic acids are Lewis acids, accepting a hydroxide ion to convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate state.^[9]

Figure 2: pH-dependent equilibrium of boronic acids in aqueous media.

Expert Insight: With a predicted pKa of ~7.2, the solubility of **2-Chloro-3-fluorophenylboronic acid** in aqueous buffers is expected to increase significantly as the pH rises above this value.^{[3][10]} The formation of the charged boronate species enhances hydration and improves solubility. This is a critical consideration for designing Suzuki-Miyaura reactions in aqueous media or for developing aqueous formulations.

Solvent Polarity and Substituent Effects

The solubility in organic solvents is dictated by the "like dissolves like" principle. The polar boronic acid group favors polar solvents, while the substituted phenyl ring favors less polar environments.

- Halogen Substituents: The chloro and fluoro groups are electron-withdrawing and increase the molecule's overall polarity and lipophilicity. However, studies on similar compounds show that fluorinated substituents tend to decrease aqueous solubility compared to the unsubstituted parent phenylboronic acid.^[7]^[11]

Based on extensive literature on analogous compounds, an anticipated solubility profile can be constructed.^[6]^[7]^[12]

Solvent Class	Example Solvents	Anticipated Solubility	Rationale
Ethers	THF, 1,4-Dioxane, Diethyl Ether	High	Ethers are excellent solvents for boronic acids, effectively solvating the boronic acid moiety. They are common choices for Suzuki-Miyaura reactions. [12]
Ketones	Acetone, 2-Butanone	High	The polarity of ketones allows for favorable interactions with the boronic acid group. [12]
Alcohols	Methanol, Ethanol, Isopropanol	High	Soluble in Methanol. [3] [4] The hydroxyl group can hydrogen bond with the boronic acid, promoting solvation.
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	These solvents are highly polar and can typically dissolve a wide range of organic compounds. DMSO is a common choice for preparing stock solutions in biological screening. [13]
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Phenylboronic acid shows moderate solubility in chloroform. [12] These solvents are less polar

than ethers or ketones.

The nonpolar nature of these solvents does not favorably solvate the polar boronic acid group.

These nonpolar solvents are unsuitable for dissolving boronic acids and are often used as anti-solvents for crystallization.[\[12\]](#)

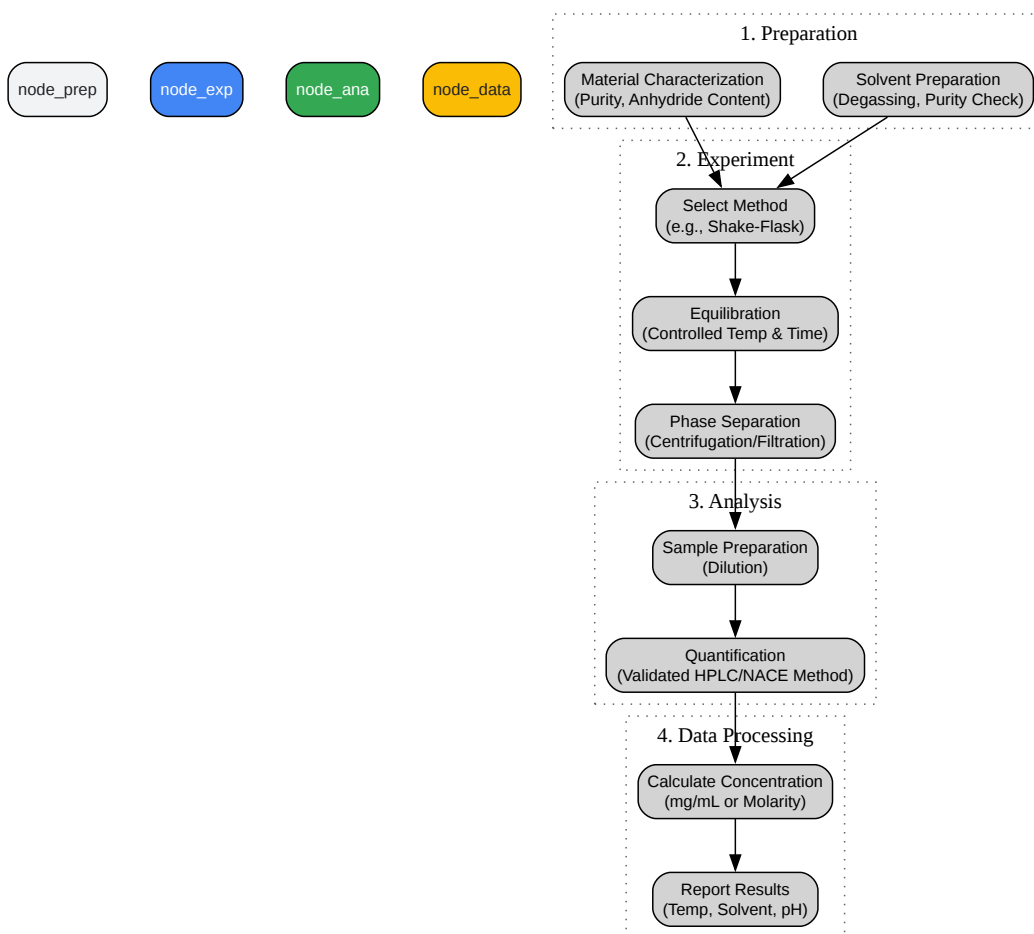
Stated to be "Slightly soluble in water".[\[3\]](#)[\[4\]](#)
Phenylboronic acids generally have limited water solubility, which is further reduced by halogenation.[\[11\]](#)

Experimental Protocols for Solubility Determination

Generating reliable, quantitative solubility data requires robust and validated methodologies. The following protocols represent industry-standard approaches.

Workflow for Solubility Determination

The process of determining solubility is a multi-step workflow that ensures accuracy and reproducibility.



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Figure 3: A comprehensive workflow for accurate solubility measurement.

Protocol: Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid and the concentration is measured.

Methodology:

- **Preparation:** Add an excess amount of **2-Chloro-3-fluorophenylboronic acid** (e.g., 20-30 mg, accurately weighed) to a 2 mL glass vial.

- **Solvent Addition:** Add a known volume of the desired solvent (e.g., 1 mL).
- **Equilibration:** Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for at least 24 hours. **Trustworthiness Check:** A 48-hour time point should also be analyzed for a subset of samples to confirm that equilibrium was reached at 24 hours.
- **Phase Separation:** After equilibration, allow the vials to stand for 1-2 hours in the incubator for the solid to settle.
- **Sampling:** Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.
- **Analysis:** Dilute the filtrate with a suitable mobile phase or buffer and quantify the concentration using a validated analytical method, such as HPLC-UV.

Analytical Quantification: HPLC-UV Method

Rationale: High-Performance Liquid Chromatography with UV detection is a widely available and robust technique for quantifying soluble analytes. A non-aqueous (NACE) method can also be used to avoid on-column hydrolysis.^[14]

Example HPLC Conditions:

- **Column:** C18, 4.6 x 150 mm, 5 µm
- **Mobile Phase A:** 0.1% Formic Acid in Water
- **Mobile Phase B:** Acetonitrile
- **Gradient:** Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
- **Flow Rate:** 1.0 mL/min
- **Column Temperature:** 30 °C

- Detection Wavelength: 254 nm
- Calibration: Prepare a 5-point calibration curve using accurately weighed standards of **2-Chloro-3-fluorophenylboronic acid** in the mobile phase.

Data Application in Drug Development

- Reaction Optimization: Knowing the solubility limit in a reaction solvent (e.g., THF) allows chemists to avoid operating in a slurry, which can lead to inconsistent kinetics, or to intentionally run a reaction under slurry conditions with a controlled solid-state form.
- Crystallization & Purification: Solubility data in various solvents at different temperatures is essential for developing effective crystallization procedures. A good crystallization solvent system will have high solubility at an elevated temperature and low solubility at room temperature or below.[\[15\]](#)
- Formulation Development: For preclinical studies, solubility in vehicles like DMSO or aqueous buffers is paramount.[\[13\]](#) Poor solubility can lead to inaccurate dosing and unreliable in-vitro or in-vivo results.

Conclusion

While specific quantitative solubility data for **2-Chloro-3-fluorophenylboronic acid** is not widely published, this guide provides the theoretical foundation and practical, validated protocols for its determination. By understanding the interplay of pH, temperature, and boroxine formation, and by employing robust experimental techniques like the shake-flask method coupled with HPLC analysis, researchers can generate the critical data needed to accelerate their drug discovery and development programs. The principles and methods outlined herein empower scientists to make data-driven decisions, mitigating risks associated with poor solubility and maximizing the potential of this versatile chemical intermediate.

References

- LookChem. (n.d.). **2-Chloro-3-fluorophenylboronic acid**.
- UNT Digital Library. (2011). Literature Review of Boric Acid Solubility Data.
- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. *Journal of Solution Chemistry*, 49, 814–824.
- PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid.

- ResearchGate. (n.d.). Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure.
- ResearchGate. (n.d.). Effect of the temperature on water solubility and the first dissociation constant K_a of boric acid.
- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. *Journal of Chemical & Engineering Data*, 65(9), 4478–4486.
- Zhang, Y., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. *Journal of Biomaterials Science, Polymer Edition*, 26(11), 691-703.
- Wolska, J., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. *Minerals*, 11(3), 239.
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. *Journal of Pharmaceutical and Biomedical Analysis*, 62, 119-126.
- ResearchGate. (n.d.). The relationship among pK_a , pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- Domańska, U., et al. (2017). Solubility of phenylboronic compounds in water. *Journal of Molecular Liquids*, 249, 874-880.
- WorldOfChemicals. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
- Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate.
- Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 26(17), 5349.
- Organic Syntheses. (n.d.). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate.
- ZaiQi Bio-Tech. (n.d.). (6-amino-3-chloro-2-fluorophenyl)boronic acid.
- Postigo, A. (2016). Fluorination methods in drug discovery. *Organic & Biomolecular Chemistry*, 14, 8398-8427.

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Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Chloro-3-fluorophenylboronic acid CAS#: 871329-52-1 [m.chemicalbook.com]
- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2-Chloro-3-fluorophenyl)boronic Acid | 871329-52-1 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. d-nb.info [d-nb.info]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
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